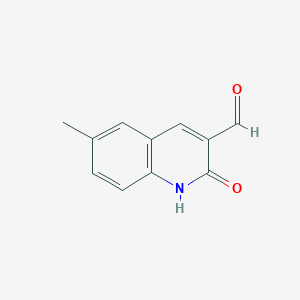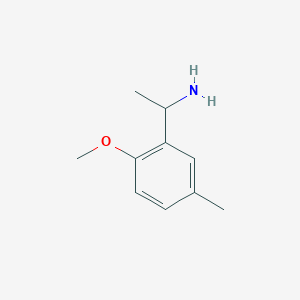
6-Methyl-2-oxo-1,2-dihydrochinolin-3-carbaldehyd
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, involves complex reactions. For example, quinoline carbaldehydes have been synthesized through reactions with cyclic active methylene compounds, leading to a variety of derivatives including 3-pyrazolinylquinoline derivatives, verified by spectral data and elemental analyses (Ismail, Mohamed, & Abass, 1997).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized by X-ray crystallography. For instance, complexes of similar quinoline derivatives with Cu(II) showed diverse molecular structures, indicating the flexibility and complexity of these molecules (Ramachandran et al., 2020).
Chemical Reactions and Properties
Quinoline derivatives participate in a range of chemical reactions. For example, Ruthenium(II) complexes containing quinoline-derived ligands have been used as catalysts in dehydrogenative amide synthesis, demonstrating the chemical utility of these compounds (Selvamurugan et al., 2017).
Physical Properties Analysis
The physical properties of quinoline derivatives like 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be inferred from related compounds. These properties often include high melting points, crystallinity, and distinct spectroscopic features that help in their identification and characterization.
Chemical Properties Analysis
The chemical properties of these compounds are marked by their reactivity towards various reagents, ability to form complexes with metals, and participate in catalytic cycles. Their behavior in reactions such as the Friedlander synthesis further highlights their utility in organic synthesis (Argiropoulos, Deady, & Dorkos, 1991).
Wissenschaftliche Forschungsanwendungen
Synthese von Cu(II)-Komplexen
Diese Verbindung wurde bei der Synthese neuartiger Cu(II)-Komplexe von 6-Methyl-2-Oxo-1,2-Dihydrochinolin-3-Carbaldehyd-4n-substituierten Thiosemicarbazonen verwendet . Diese Komplexe wurden hergestellt und charakterisiert, und ihre biologische Aktivität wurde untersucht .
Zytotoxizität gegen humane Tumorzellen
Die mit dieser Verbindung synthetisierten Cu(II)-Komplexe zeigten eine hohe Zytotoxizität gegen humane Tumorzellen und 3D-Sphäroide, die von soliden Tumoren abgeleitet wurden . Dies hängt mit der hohen zellulären Aufnahme dieser Komplexe zusammen .
Selektivität gegenüber Krebszelllinien
Die Cu(II)-Komplexe zeigten auch eine hohe Selektivität gegenüber Krebszelllinien im Vergleich zu nicht-krebsartigen Zelllinien . Sie konnten die Cisplatin-Resistenz umgehen .
Hemmung des Acetylcholinesterase-Enzyms
Neue 2-Oxo-1,2-dihydrochinolin-3-carboxamide, die aus dieser Verbindung synthetisiert wurden, wurden als potente Inhibitoren gegen das Acetylcholinesterase-Enzym bewertet . Dieses Enzym spielt eine entscheidende Rolle bei der Alzheimer-Krankheit, und seine Hemmung kann bei der Behandlung dieser Krankheit helfen .
Behandlung der Alzheimer-Krankheit
Die synthetisierten Carboxamide zeigten eine starke Potenz bei der Hemmung des Acetylcholinesterase-Enzyms . Einige dieser Verbindungen hatten eine höhere oder ähnliche Aktivität wie Donepezil, ein Medikament, das derzeit gegen die Alzheimer-Krankheit eingesetzt wird
Wirkmechanismus
Target of Action
It has been found that similar compounds interact with dna .
Mode of Action
It has been suggested that similar compounds interact with dna mainly through intercalation . This means that the compound inserts itself between the base pairs in the DNA helix, which can disrupt the DNA’s normal functioning and lead to changes in the cell.
Biochemical Pathways
The disruption of dna through intercalation can affect numerous biochemical pathways, particularly those involved in dna replication and transcription .
Pharmacokinetics
The compound’s molecular weight (1872 g/mol) and solid physical form suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit high cytotoxicity against human tumor cells and 3d spheroids derived from solid tumors, related to the high cellular uptake . These compounds also showed a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines and were able to circumvent cisplatin resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. For instance, the compound may be irritating to the eyes, skin, and respiratory tract, suggesting that it should be handled with care . Additionally, it may also have an adverse impact on the environment, and attention should be paid to proper handling and disposal of waste liquid, waste gas, etc .
Eigenschaften
IUPAC Name |
6-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNTVPBXVATJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358628 | |
| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101382-53-0 | |
| Record name | 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do the Cu(II) complexes of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones interact with tumor cells, and what are the downstream effects?
A1: While the exact mechanism of action is still under investigation, the research suggests that the cytotoxic activity of these complexes, particularly complexes 2 and 3, is related to their high cellular uptake []. Transmission electron microscopy (TEM) imaging provided preliminary insights into the biological activity of these copper complexes within the cells []. Further research is needed to elucidate the specific cellular targets and downstream effects of these complexes.
Q2: What is the impact of different N-4 substituents on the thiosemicarbazone moiety on the biological activity of the Cu(II) complexes?
A2: The study synthesized and characterized three different Cu(II) complexes with varying N-4 substituents on the thiosemicarbazone ligand: -NH2 (1), -NHMe (2), and -NHEt (3) []. Complexes 2 and 3, bearing the -NHMe and -NHEt substituents, respectively, exhibited significantly higher cytotoxicity against human tumor cells and 3D spheroids compared to complex 1 with the -NH2 substituent []. This suggests that the nature of the N-4 substituent plays a crucial role in the anticancer activity of these complexes, possibly by influencing their cellular uptake, target affinity, or intracellular stability.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)





